(4-(4,4-Dimethylcyclohexyl)phenyl)methanamine
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Overview
Description
(4-(4,4-Dimethylcyclohexyl)phenyl)methanamine: is an organic compound that belongs to the class of amines It features a phenyl group attached to a methanamine moiety, with a 4,4-dimethylcyclohexyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine typically involves the reaction of 4-(4,4-dimethylcyclohexyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methylphenethylamine: Shares a similar phenylmethanamine structure but lacks the cyclohexyl substituent.
3,4-Dimethoxyphenethylamine: Contains methoxy groups on the phenyl ring instead of the cyclohexyl group.
4,4’-Methylenebis(cyclohexylamine): Features a similar cyclohexyl structure but with a different substitution pattern.
Uniqueness: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C15H23N |
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Molecular Weight |
217.35 g/mol |
IUPAC Name |
[4-(4,4-dimethylcyclohexyl)phenyl]methanamine |
InChI |
InChI=1S/C15H23N/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,14H,7-11,16H2,1-2H3 |
InChI Key |
QPXNWEFZUKOHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)CN)C |
Origin of Product |
United States |
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